5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester
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Overview
Description
5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester is a complex organic compound belonging to the class of pyrrolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester typically involves multiple steps, including cyclization, esterification, and functional group modifications. One common synthetic route involves the cyclization of pyridine-3,5-dicarboxylic acid with appropriate reagents to form the pyrrolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,2-c]pyridine-3,5-dicarboxylic acid, 1,4,6,7-tetrahydro-2-methyl-, 5-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives, such as:
- 5H-Pyrrolo[3,2-c]pyridine-5-carboxylic acid, 1,4,6,7-tetrahydro-4-oxo-, 1,1-dimethylethyl ester
- 5H-Pyrrolo[3,2-c]pyridine-2,5-dicarboxylic acid, 1,4,6,7-tetrahydro-1-methyl-, 5-(1,1-dimethylethyl) 2-ethyl ester .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19N2O4- |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-8-11(12(17)18)9-7-16(6-5-10(9)15-8)13(19)20-14(2,3)4/h15H,5-7H2,1-4H3,(H,17,18)/p-1 |
InChI Key |
QHSSLYHZUHGHIG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C2=C(N1)CCN(C2)C(=O)OC(C)(C)C)C(=O)[O-] |
Origin of Product |
United States |
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